
2-Butanoyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a butanoyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1H-inden-1-one using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized via grinding, stirring, and ultrasound irradiation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chromium trioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Butanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2-Butanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Butanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor to 2-Butanoyl-2,3-dihydro-1H-inden-1-one.
2-Butyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with a butyl group instead of a butanoyl group.
Uniqueness
This compound is unique due to its specific butanoyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and antimicrobial agents.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-butanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-5-12(14)11-8-9-6-3-4-7-10(9)13(11)15/h3-4,6-7,11H,2,5,8H2,1H3 |
InChI 键 |
QCJLXVFKADIPAY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1CC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


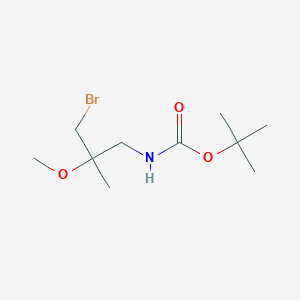
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![2-[(4-Ethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13071670.png)
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)

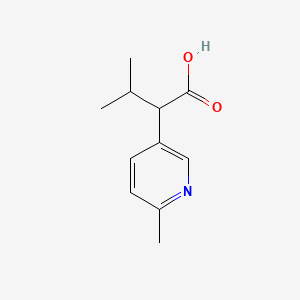
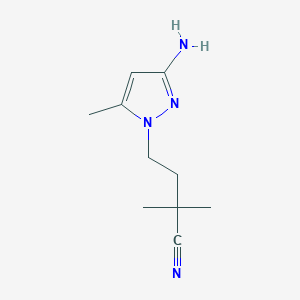
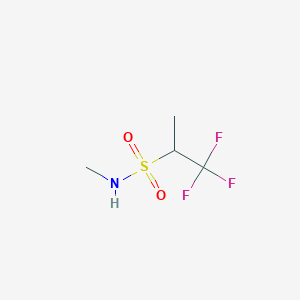
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
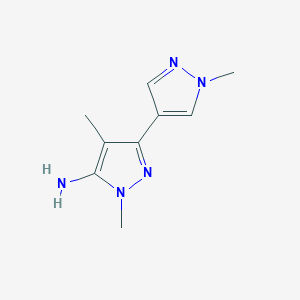
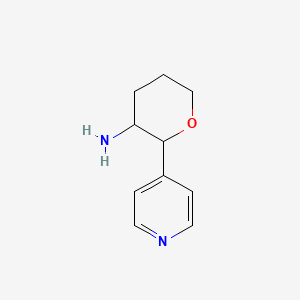
![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
